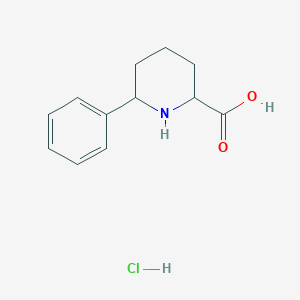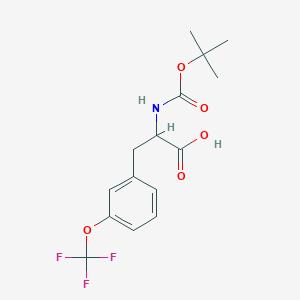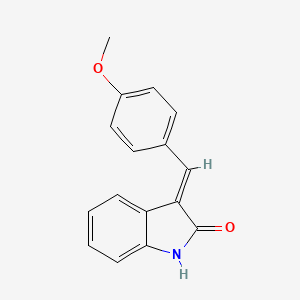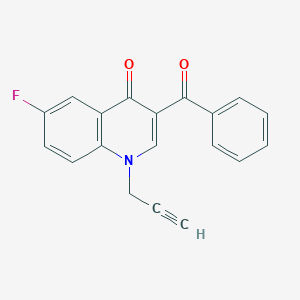
N-(3-Chloropropyl)-ammonium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloropropyl)-ammonium benzoate is an organic compound that features a benzoate group attached to a 3-chloropropyl-ammonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-ammonium benzoate typically involves the reaction of 3-chloropropylamine with benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-chloropropylamine and benzoic acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The reactants are mixed in the solvent and heated to reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloropropyl)-ammonium benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products may include N-(3-hydroxypropyl)-ammonium benzoate or N-(3-aminopropyl)-ammonium benzoate.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloropropyl)-ammonium benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(3-Chloropropyl)-ammonium benzoate exerts its effects depends on the specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to changes in their activity or function. The pathways involved may include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: It may interact with cell surface receptors, triggering a cellular response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloropropyl benzoate
- N-(3-Hydroxypropyl)-ammonium benzoate
- N-(3-Aminopropyl)-ammonium benzoate
Uniqueness
N-(3-Chloropropyl)-ammonium benzoate is unique due to the presence of both the benzoate and 3-chloropropyl-ammonium groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
885518-43-4 |
|---|---|
Molekularformel |
C10H14ClNO2 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
3-chloropropylazanium;benzoate |
InChI |
InChI=1S/C7H6O2.C3H8ClN/c8-7(9)6-4-2-1-3-5-6;4-2-1-3-5/h1-5H,(H,8,9);1-3,5H2 |
InChI-Schlüssel |
PYDAXQFXOALWMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[O-].C(C[NH3+])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123026.png)

![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)


![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)

![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)
